

Physical and chemical properties of 7'-Hydroxy ABA-d2

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to 7'-Hydroxyabscisic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 7'-Hydroxyabscisic Acid-d2 (7'-OH ABA-d2), a deuterated analog of a key metabolite of the plant hormone abscisic acid (ABA). Due to the limited availability of specific data for the deuterated form, this document primarily presents information on the non-deuterated 7'-Hydroxyabscisic Acid (7'-OH ABA), which serves as a close surrogate for understanding its fundamental characteristics.

Core Physical and Chemical Properties

7'-Hydroxyabscisic acid is a primary alcohol and an oxo monocarboxylic acid.[1] It is a metabolite of abscisic acid, formed by the hydroxylation of the 7'-methyl group.[2] The deuterated form, **7'-Hydroxy ABA-d2**, is a valuable tool in metabolic studies, allowing for tracer experiments to elucidate the pharmacokinetics and metabolic fate of ABA and its derivatives.[3]

Table 1: Computed Physical and Chemical Properties of 7'-Hydroxyabscisic Acid



| Property | Value | Source |
|------------------------------------|-----------------|---------------|
| Molecular Formula | C15H20O5 | PubChem[1][4] |
| Molecular Weight | 280.32 g/mol | PubChem[1][4] |
| Exact Mass | 280.13107373 Da | PubChem[1][4] |
| XLogP3 | 0.9 | PubChem[1][4] |
| Topological Polar Surface Area | 94.8 Ų | PubChem[1][4] |
| Heavy Atom Count | 20 | PubChem[1][4] |
| Formal Charge | 0 | PubChem[1][4] |
| Complexity | 510 | PubChem[1][4] |
| Isotope Atom Count | 0 | PubChem[1][4] |
| Defined Atom Stereocenter Count | 1 | PubChem[4] |
| Covalently-Bonded Unit Count | 1 | PubChem[1][4] |

Table 2: Chemical Identifiers for 7'-Hydroxyabscisic Acid



| Identifier Type | Identifier |
|-----------------|--|
| IUPAC Name | (2Z,4E)-5-[(1S)-1-hydroxy-2- (hydroxymethyl)-6,6-dimethyl-4-oxocyclohex-2- en-1-yl]-3-methylpenta-2,4-dienoic acid[4] |
| InChI | InChl=1S/C15H20O5/c1-10(6-13(18)19)4-5- 15(20)11(9-16)7-12(17)8-14(15,2)3/h4- 7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10- 6-/t15-/m1/s1[4] |
| InChlKey | ZGHRCSAIMSBFLK-IQSISOBESA-N[4] |
| SMILES | C/C(=C/C(=O)O)/C=C/[C@]1(C(=CC(=O)CC1(C)C)CO)O[4] |
| PubChem CID | 15694668[4] |
| ChEBI | CHEBI:20764[1] |
| CAS Number | 91897-25-5[5] |

Experimental Protocols

The analysis of **7'-Hydroxy ABA-d2** typically involves extraction from a biological matrix followed by sensitive detection methods such as liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard like ABA-d6 is common for accurate quantification.[6]

General Protocol for Extraction of ABA and its Metabolites

This protocol is adapted from methods for abscisic acid extraction from plant seeds and can be modified for other biological samples.[6]

Materials:

- Biological sample (e.g., plant tissue, serum)
- Extraction solvent: 100% Methanol



- Internal standard: Deuterated abscisic acid (e.g., ABA-d6)
- Grinder or homogenizer
- Sonicator
- Centrifuge
- Vacuum concentrator (SpeedVac)
- LC-MS grade solvents

Procedure:

- Sample Preparation: Weigh a precise amount of the biological sample (e.g., 100 mg of finely ground tissue).
- Extraction:
 - Add 1 mL of extraction solvent (methanol) containing the deuterated internal standard to the sample.
 - Sonicate the sample for 15 minutes to ensure thorough extraction.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
 - Collect the supernatant.
 - Repeat the extraction step with another 1 mL of extraction solvent, sonicate, and centrifuge again.
 - Combine the supernatants.
- Drying and Reconstitution:
 - Dry the combined supernatant under vacuum using a SpeedVac for approximately 2 hours.

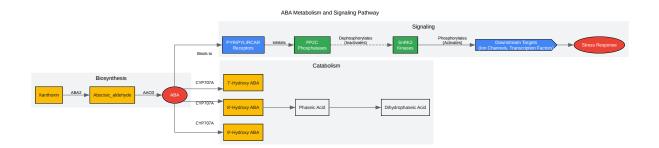


- Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into an LC-MS/MS system.
 - Set the mass spectrometer to monitor for the specific mass transitions of 7'-Hydroxy
 ABA-d2 and the internal standard. Optimized MS parameters for ABA include a negative
 ion mode with HESI ion source, an ion spray voltage of 3000 V, and specific gas and
 temperature settings.[6]

Signaling Pathway and Biological Context

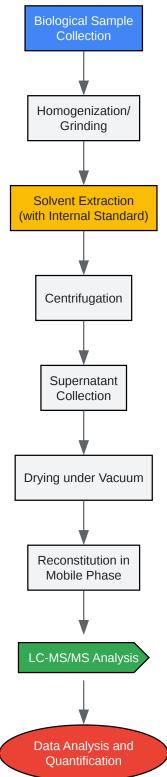
Abscisic acid is a key phytohormone that regulates various aspects of plant growth and development, particularly in response to environmental stress.[2] The metabolic breakdown of ABA is a crucial control mechanism. The primary catabolic pathway for ABA is through hydroxylation, catalyzed by cytochrome P450 monooxygenases of the CYP707A family.[2] This process can occur at the 7', 8', or 9' positions of the ABA molecule.[2] 7'-hydroxylation, producing 7'-Hydroxy ABA, is one of these key metabolic steps.







Workflow for 7'-Hydroxy ABA-d2 Analysis



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- To cite this document: BenchChem. [Physical and chemical properties of 7'-Hydroxy ABA-d2]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15139946#physical-and-chemical-properties-of-7-hydroxy-aba-d2]

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